Lipophilicity-Driven Differentiation: LogP Advantage Over the Unsubstituted Parent Scaffold
The target compound exhibits a computed LogP of 5.307, compared to an XLogP3 of approximately 1.6 for the parent scaffold 3,5-dichloro-4-hydroxybenzenesulfonamide, which lacks the N-(4-chlorophenyl) substituent . This 3.3-log-unit increase in lipophilicity is driven by the addition of the chlorophenyl ring and is expected to enhance passive membrane permeability and blood-brain barrier penetration—properties critical for applications targeting intracellular or CNS-expressed carbonic anhydrase isoforms (e.g., CA II, CA VII, CA XIV) [1].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 5.307 |
| Comparator Or Baseline | 3,5-dichloro-4-hydroxybenzenesulfonamide: XLogP3 = 1.6 |
| Quantified Difference | ΔLogP ≈ +3.3 (target compound is ~2,000-fold more lipophilic by partition coefficient) |
| Conditions | Computed LogP (ChemSrc) vs. XLogP3 (PubChem-derived); not experimentally determined in the same study |
Why This Matters
The elevated lipophilicity of the target compound may provide superior membrane permeability and CNS penetration compared to the parent scaffold, making it a preferred candidate for intracellular or neurological CA inhibition programs where the unsubstituted analog would be predicted to have limited cellular uptake.
- [1] Innocenti A, Maresca A, Scozzafava A, Supuran CT. Carbonic anhydrase inhibitors: thioxolone versus sulfonamides for obtaining isozyme-selective inhibitors? Bioorg Med Chem Lett. 2008;18(14):3938-3941. PMID: 18572406. (Establishes CA isoform inhibition context; LogP implications inferred from physicochemical principles.) View Source
